5-Oxo Rosuvastatin

説明

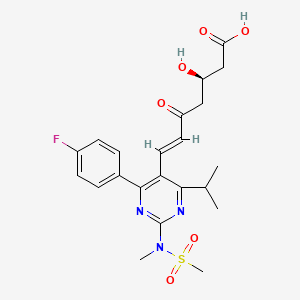

Structure

3D Structure

特性

IUPAC Name |

(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVASDMKSZUTTN-OAGJVSPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422619-13-3 |

Source

|

| Record name | (3R,6E)-7-(4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422619133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,6E)-7-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A3WU50C5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Metabolic Fate and Biotransformation of 5-Oxo Rosuvastatin: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current scientific understanding of 5-Oxo Rosuvastatin, a critical compound related to the widely prescribed lipid-lowering agent, rosuvastatin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, pharmacokinetics, and pharmaceutical quality control. It moves beyond a simple recitation of facts to provide a narrative grounded in experimental evidence and practical application, addressing the causality behind scientific observations and methodologies.

Executive Summary: Reframing the Narrative of this compound

Initial inquiries into the "metabolic fate" of this compound often presuppose its identity as a conventional in vivo metabolite of rosuvastatin. However, extensive review of the scientific literature reveals a more nuanced reality. This compound is predominantly recognized not as a product of enzymatic biotransformation, but as a key degradation product of the parent drug, rosuvastatin.[1][2][3][4] Its presence is primarily a concern in the context of pharmaceutical manufacturing and stability testing, where it serves as a critical quality attribute.[5][6][7]

This guide, therefore, pivots from a traditional metabolic pathway analysis to a more pertinent exploration of this compound's formation through chemical degradation, its analytical detection, and a scientifically grounded discussion on its potential for in vivo biotransformation, should it be present in the administered drug product.

Rosuvastatin Metabolism: A Necessary Prelude

To appreciate the context of this compound, one must first understand the metabolic profile of the parent compound. Rosuvastatin itself undergoes limited metabolism in humans, a characteristic that distinguishes it from other statins like atorvastatin and simvastatin which are extensively metabolized by the cytochrome P450 (CYP) 3A4 isoenzyme.[8][9][10][11]

Approximately 90% of a rosuvastatin dose is excreted unchanged, primarily in the feces.[12][13] The small fraction that is metabolized (around 10%) is transformed into a few key metabolites.[12][14][15][16]

-

N-desmethyl rosuvastatin: This is the principal metabolite, formed mainly by the action of the CYP2C9 enzyme.[8][12][15] Its ability to inhibit HMG-CoA reductase is significantly lower than that of rosuvastatin, ranging from one-sixth to one-half the activity of the parent compound.[12][15]

-

Rosuvastatin-5S-lactone: This metabolite is also detected in excreta.[13][14]

-

Rosuvastatin acyl glucuronide: This is another potential metabolite.[14]

This limited metabolism by CYP enzymes reduces the likelihood of clinically significant drug-drug interactions for rosuvastatin.[8][9][10]

The Genesis of this compound: A Story of Instability

The formation of this compound, also known as Rosuvastatin EP Impurity C, is a well-documented outcome of forced degradation studies.[6][7][17] These studies are a cornerstone of drug development, designed to understand a drug's stability by subjecting it to harsh conditions such as extreme pH, high temperature, oxidation, and photolysis.[1][18][19]

The conversion of rosuvastatin to its 5-oxo derivative involves the oxidation of the secondary alcohol at the C5 position of the heptenoic acid side chain to a ketone. This transformation is particularly noted under acidic and oxidative stress conditions.[1][18]

Below is a summary of conditions reported to induce the formation of this compound and other degradation products:

| Stress Condition | Outcome for Rosuvastatin | Reference(s) |

| Acidic Hydrolysis | Significant degradation, formation of 5-oxo isomer and other degradants. | [1][18][20] |

| Oxidative Stress | Degradation, formation of polar impurities including the 5-oxo isomer. | [1][18] |

| Photolytic Exposure | Prominent degradation. | [1][18] |

| Basic Hydrolysis | Relatively stable. | [1][18] |

| Neutral pH | Relatively stable. | [1][18] |

| Thermal Stress | Relatively stable. | [18] |

The following diagram illustrates the chemical transformation of rosuvastatin into this compound.

Caption: Formation of this compound from Rosuvastatin via oxidation.

Potential Biotransformation of this compound: A Hypothetical Framework

While there is a lack of direct experimental evidence on the in vivo metabolism of this compound, we can hypothesize potential biotransformation pathways based on its chemical structure. The presence of a ketone group introduces a site for potential reduction reactions.

If this compound were to be absorbed systemically, it could potentially be a substrate for carbonyl-reducing enzymes, such as certain aldo-keto reductases (AKRs) or short-chain dehydrogenases/reductases (SDRs). These enzymes are known to catalyze the reduction of ketones to secondary alcohols. Such a reaction would, interestingly, lead back to a dihydroxy acid structure similar to rosuvastatin, although the stereochemistry of the newly formed hydroxyl group would need to be determined.

It is also conceivable that the other metabolic pathways applicable to rosuvastatin, such as N-demethylation via CYP2C9, could occur on the this compound molecule, although the altered side chain might affect its affinity for the enzyme.

It must be emphasized that this is a theoretical discussion. The actual in vivo fate of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacological and toxicological profile, remains to be elucidated through dedicated studies.

Analytical Methodologies for Detection and Quantification

The importance of this compound as a process-related impurity and degradation product necessitates robust analytical methods for its detection and quantification. Stability-indicating methods, which can separate the parent drug from its degradation products, are crucial for the quality control of rosuvastatin drug substance and product.[1][19]

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most widely used technique.[2][21][22][23][24]

Experimental Protocol: A Representative Stability-Indicating HPLC Method

The following is a generalized protocol based on published methods for the analysis of rosuvastatin and its degradation products.[1][25][26]

Objective: To resolve and quantify rosuvastatin from its degradation products, including this compound.

Materials:

-

Rosuvastatin reference standard

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or phosphate buffer for pH adjustment

-

Water (HPLC grade)

-

HPLC system with UV or MS detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Solution Preparation: Accurately weigh and dissolve the rosuvastatin and this compound reference standards in a suitable diluent (e.g., mobile phase) to prepare stock solutions. Prepare a series of working standard solutions by serial dilution.

-

Sample Preparation: For forced degradation samples, dilute the reaction mixture with the mobile phase to an appropriate concentration. For pharmaceutical dosage forms, crush tablets, extract the drug with a suitable solvent, and dilute to the working concentration range.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection: UV at a suitable wavelength (e.g., 248 nm) or MS with appropriate ionization and detection parameters.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Identify and quantify the peaks based on the retention times and peak areas of the reference standards.

The following diagram illustrates a typical workflow for the analytical detection of this compound.

Caption: Workflow for the analytical detection of this compound.

Conclusion and Future Directions

The available scientific evidence strongly indicates that this compound is primarily a degradation product of rosuvastatin, rather than a significant in vivo metabolite. Its formation under stress conditions highlights the importance of careful control over the manufacturing and storage of rosuvastatin-containing pharmaceuticals. The development of robust, stability-indicating analytical methods is therefore paramount for ensuring the quality, safety, and efficacy of this widely used medication.

Future research should aim to definitively characterize the complete metabolic and degradation profile of rosuvastatin under various conditions. While the focus has been on its identity as an impurity, studies to determine the ADME properties and potential pharmacological or toxicological effects of this compound would be valuable in fully assessing any potential risks associated with its presence in pharmaceutical formulations. Such studies would provide a more complete picture of the overall safety profile of rosuvastatin and its related substances.

References

-

Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. Journal of AOAC International, 88(4), 1142-1147. [Link]

-

Das, D., & Sengupta, P. (2023). FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(9), 4268-4279. [Link]

-

Sultana, N., & Arayne, M. S. (2014). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. International Journal of Pharmaceutical Sciences and Research, 5(8), 3436-3443. [Link]

-

Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. Journal of AOAC International, 88(4), 1142–1147. [Link]

-

Reddy, B. P., Kumar, K. R., & Reddy, M. S. (2018). Forced degradation studies of rosuvastatin and ezetimibe. ResearchGate. [Link]

-

Khuda, F., et al. (2015). Determination of Rosuvastatin and its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography–High Resolution Mass Spectrometry: Method Development, Validation, and Application to Pharmacokinetic Study. Journal of Liquid Chromatography & Related Technologies, 38(8), 863-873. [Link]

-

Adhyaru, B. B., & Jacobson, T. A. (2012). Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. Clinical Medicine Insights: Cardiology, 6, 1-16. [Link]

-

CRESTOR® (rosuvastatin) Prescribing Information. (n.d.). AstraZeneca. [Link]

-

Vilava, H. (2023). Quantification of Rosuvastatin and its Metabolites through HPLC-Mass Spectrometry for Pharmacokinetic Analysis. Journal of Analytical & Pharmaceutical Research, 12(4), 134-137. [Link]

-

Olsson, A. G., McTaggart, F., & Raza, A. (2002). Rosuvastatin: a highly effective new HMG-CoA reductase inhibitor. Cardiovascular drug reviews, 20(4), 303-328. [Link]

-

PharmGKB. (n.d.). Rosuvastatin Pathway, Pharmacokinetics. Retrieved from [Link]

-

Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers, 77(8), 4613-4622. [Link]

-

Medsafe. (2014). Statins and CYP Interactions. Retrieved from [Link]

-

Sultana, N., & Arayne, M. S. (2014). degradation estimation of rosuvastatin calcium in pharmaceutical tablet formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 248-252. [Link]

-

Kumar, A., et al. (2011). Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Der Pharma Chemica, 3(6), 469-477. [Link]

-

Limsui, D., & Kuo, B. (2021). Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review. Nutrients, 13(7), 2195. [Link]

-

Plosker, G. L., & Keam, S. J. (2006). Rosuvastatin: a review of its use in the management of dyslipidemia. American journal of cardiovascular drugs, 6(2), 113-136. [Link]

-

Dr. Oracle. (2025). Are statins (HMG-CoA reductase inhibitors) metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme?. Retrieved from [Link]

-

Martin, P. D., Warwick, M. J., Dane, A. L., & Cantick, C. T. (2003). Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers. Clinical therapeutics, 25(11), 2822-2835. [Link]

-

Li, X. J., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989. [Link]

-

El-Gizawy, S. M., et al. (2013). Suggested scheme for the acid degradation of rosuvastatin calcium. ResearchGate. [Link]

-

El-Bagary, R. I., et al. (2014). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 6(22), 9038-9046. [Link]

-

de Cássia Garcia, V., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry, 48(4), 317-329. [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Retrieved from [Link]

-

de Cássia Garcia, V., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). WO2006100689A1 - Process for preparation of rosuvastatin.

- Google Patents. (n.d.). CA2725052A1 - Preparation method of rosuvastatin calcium and its intermediates.

-

Khan, A., et al. (2018). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Journal of Applied Pharmaceutical Science, 8(1), 129-133. [Link]

-

Patel, D. J., et al. (2016). Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. International Journal of PharmTech Research, 9(7), 265-274. [Link]

-

U.S. Food and Drug Administration. (n.d.). CRESTOR (rosuvastatin calcium) Label. Retrieved from [Link]

-

Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace. [Link]

-

Pharmaffiliates. (n.d.). Rosuvastatin-impurities. Retrieved from [Link]

-

Wikipedia. (n.d.). Rosuvastatin. Retrieved from [Link]

-

Symtera Analytics. (n.d.). This compound. Retrieved from [Link]

-

Sandhu, A., & Singh, S. (2025). Rosuvastatin. In StatPearls. StatPearls Publishing. [Link]

-

Al-Hilal, M. A., et al. (2025). In Vitroand In VivoEvaluation of Rosuvastatin and Momordica charantia(Bitter Melon) Extract: Pharmacokinetic Interactions and Anticancer Potential. BioMed Research International. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | TRC-O862000-100MG | LGC Standards [lgcstandards.com]

- 8. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rosuvastatin: a highly effective new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Statins and CYP Interactions [medsafe.govt.nz]

- 11. Rosuvastatin: a review of its use in the management of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 13. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 17. This compound | CAS# 1422619-13-3 | C₂₂H₂₆FN₃O₆S [symteraanalytics.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. omicsonline.org [omicsonline.org]

- 23. Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. repositorio.unesp.br [repositorio.unesp.br]

- 25. applications.emro.who.int [applications.emro.who.int]

- 26. sphinxsai.com [sphinxsai.com]

The Pivotal Role of 5-Oxo Rosuvastatin in the Degradation Kinetics of Rosuvastatin: A Technical Guide for Drug Development Professionals

Abstract

Rosuvastatin, a cornerstone in the management of dyslipidemia, is susceptible to degradation under various environmental conditions, impacting its efficacy and safety.[1][2][3][4] Among its degradation products, 5-Oxo Rosuvastatin has emerged as a critical indicator of oxidative and acidic stress. This technical guide provides an in-depth exploration of the role of this compound in the degradation kinetics of its parent compound. We will dissect the formation mechanisms, delineate its impact on the overall stability profile of Rosuvastatin, and present field-proven methodologies for its accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the degradation pathways of Rosuvastatin to ensure the development of robust and stable pharmaceutical formulations.

Introduction: The Clinical Imperative for Rosuvastatin Stability

Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] Its widespread use in treating hypercholesterolemia underscores the importance of maintaining its chemical integrity throughout its shelf life.[1][2][3][4] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities. Forced degradation studies are therefore a critical component of the drug development process, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation pathways.[5]

Among the known degradation products of Rosuvastatin are its lactone, an anti-isomer, and the focus of this guide, this compound.[5][6][7] The formation of this compound is particularly significant as it signals an oxidative or acid-catalyzed degradation route, which has implications for both formulation development and packaging design.[5][8]

Formation and Chemical Profile of this compound

This compound, chemically known as (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid, is a product of oxidation of the secondary alcohol group at the C5 position of the heptenoic acid side chain of Rosuvastatin.[9][10]

Degradation Pathways Leading to this compound

Forced degradation studies have consistently shown that Rosuvastatin is susceptible to degradation under acidic and oxidative conditions.[5][8]

-

Oxidative Degradation: In the presence of oxidizing agents such as hydrogen peroxide, Rosuvastatin undergoes oxidation to form this compound. This pathway is of particular concern as it can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The formation of this compound can be suppressed by storing the drug substance in an oxygen-free environment.

-

Acidic Degradation: Under acidic conditions, Rosuvastatin can also degrade to form this compound, among other products.[8] The acidic environment can catalyze the oxidation process, highlighting the need for careful pH control in liquid formulations.

The following diagram illustrates the primary degradation pathways of Rosuvastatin, highlighting the formation of this compound.

Caption: Formation of this compound under stress conditions.

The Role of this compound in Degradation Kinetics

The degradation of Rosuvastatin in acidic solution has been shown to follow pseudo-first-order kinetics.[11] While specific kinetic data for the formation of this compound is not extensively detailed in the public domain, its appearance as a major degradation product under oxidative and acidic stress suggests it is a key marker in the degradation cascade.

The rate of formation of this compound is dependent on several factors, including:

-

Concentration of Oxidizing Agent: Higher concentrations of oxidizing species will accelerate the formation of this compound.

-

pH: Lower pH values can catalyze the degradation of Rosuvastatin, leading to an increased rate of this compound formation.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of degradation and, consequently, the formation of this compound. The degradation process has been shown to be moderately sensitive to temperature.[11]

-

Light Exposure: Photodegradation can also contribute to the formation of oxidative degradation products.

The presence of this compound can be considered a kinetic marker for the extent of Rosuvastatin degradation under specific stress conditions. Monitoring its concentration over time allows for the determination of degradation rates and the prediction of shelf life for Rosuvastatin formulations.

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound is crucial for stability studies and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose.[12][13][14]

Recommended Analytical Method: Stability-Indicating RP-HPLC

A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential to separate this compound from the parent drug and other potential degradation products.

Table 1: Typical RP-HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate or formate buffer) in a gradient or isocratic elution. A typical mobile phase could be a mixture of acetonitrile and water (40:60, v/v) with the pH adjusted to 3.5 with phosphoric acid.[12] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 242 nm[12] |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for a forced degradation study to investigate the formation of this compound.

Objective: To induce the degradation of Rosuvastatin under oxidative and acidic stress conditions and to monitor the formation of this compound.

Materials:

-

Rosuvastatin Calcium API

-

Hydrogen Peroxide (3% solution)

-

Hydrochloric Acid (0.1 N)

-

Sodium Hydroxide (0.1 N for neutralization)

-

HPLC grade acetonitrile, methanol, and water

-

Phosphate buffer components

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with UV/PDA detector

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve Rosuvastatin Calcium in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Oxidative Degradation:

-

To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples if necessary before injection into the HPLC system.

-

-

Acidic Degradation:

-

To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

-

Keep the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 8 hours).

-

Withdraw samples at various time points.

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before injection.

-

-

-

Sample Analysis:

-

Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Identify the peaks corresponding to Rosuvastatin and this compound based on their retention times, which should be confirmed using a qualified reference standard for this compound.

-

-

Data Analysis:

-

Calculate the percentage degradation of Rosuvastatin and the percentage formation of this compound at each time point.

-

Plot the concentration of Rosuvastatin and this compound as a function of time to determine the degradation kinetics.

-

The following diagram outlines the experimental workflow for a forced degradation study.

Caption: Workflow for investigating this compound formation.

Characterization by LC-MS/MS

For unambiguous identification and structural confirmation of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The fragmentation pattern of the this compound molecular ion can provide definitive structural information.

Table 2: Illustrative Mass Spectrometric Parameters

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Parent Ion (m/z) | For this compound (C₂₂H₂₆FN₃O₆S), the expected [M+H]⁺ is approximately 480.16. |

| Fragment Ions (m/z) | Characteristic fragment ions should be monitored to confirm the structure. |

Conclusion and Future Perspectives

This compound is a critical degradation product of Rosuvastatin, formed primarily under oxidative and acidic stress conditions. Its presence is a key indicator of the degradation of the parent drug and plays a significant role in the overall degradation kinetics. A thorough understanding of the formation pathways and kinetics of this compound is paramount for the development of stable and effective Rosuvastatin formulations.

Future research should focus on elucidating the specific rate constants and activation energies for the formation of this compound under a wider range of conditions. This will enable the development of more accurate predictive models for Rosuvastatin stability and facilitate the design of novel formulation strategies to minimize its degradation. By employing robust, stability-indicating analytical methods, drug development professionals can ensure the quality, safety, and efficacy of Rosuvastatin products.

References

- Al-Aani, H., Al-Maaeni, M., & Al-Taee, S. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers, 77(9), 5317–5330.

- Al-Ani, H., & Al-Zehouri, J. (2023). Degradation Mechanism Study for Secondary Degradants in Rosuvastatin Calcium and Determination of Degradant Acetaldehyde Using Static Headspace Gas Chromatography Coupled with Matrix Precipitation.

- Bhosle, P., & Kolte, S. (2019). Preformulation Studies of Rosuvastatin. Journal of Drug Delivery and Therapeutics, 9(3-s), 729-735.

- Dončević, L., et al. (2022).

- Khedr, A., Belal, F., Ibrahim, F., & Elawady, T. (2013). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 5(23), 6494-6504.

- Kumar, V., et al. (2011). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Indian Journal of Pharmaceutical Sciences, 73(3), 345-349.

- McKenney, J. M. (2005). Efficacy and safety of rosuvastatin in treatment of dyslipidemia. American Journal of Health-System Pharmacy, 62(10), 1033-1047.

- Mostafa, N. M., Badawey, A. M., Lamie, N. T., & Abd El-Aleem, A. E. B. (2014). Stability-Indicating Methods for the Determination of Rosuvastatin in the Presence of its Oxidative Degradation Products. Pharmaceutical Methods, 5(2), 67-74.

- Patel, R., et al. (2022). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Asian Journal of Pharmaceutical and Clinical Research, 15(5), 112-118.

- Pilli, N. R., et al. (2015). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. Pharmacology & Pharmacy, 2(6), 341-349.

- Sbu, E., et al. (2023).

- Sripal, R., et al. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Scientia Pharmaceutica, 83(2), 279-296.

- Szymański, P., et al. (2021). STABILITY OF API AS A KEY PARAMETER FOR NEW FORMULATION DEVELOPMENT — A CASE STUDY OF ROSUVASTATIN CALCIUM. Acta Poloniae Pharmaceutica, 78(6), 723-731.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Suggested scheme for the acid degradation of rosuvastatin calcium. Retrieved from [Link]

-

AstraZeneca. (2024). CRESTOR® (rosuvastatin) | Pharmacokinetics and Drug Interactions. Retrieved from [Link]

- Zhang, D., et al. (2021). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Journal of Pharmaceutical and Biomedical Analysis, 205, 114324.

- Wang, Y., et al. (2018). Stability of rosuvastatin calcium and rosuvastatin lactone. Chinese Journal of New Drugs, 27(15), 1773-1776.

- Paoletti, R., et al. (2011). Efficacy and safety of rosuvastatin in the management of dyslipidemia. Cardiovascular Drug Reviews, 24(3-4), 225-253.

- Jones, P. H., et al. (2003). Efficacy and safety of rosuvastatin in the management of dyslipidemia. The American Journal of Cardiology, 92(4, Supplement 1), 152-160.

- Olsson, A. G., et al. (2002). Efficacy and safety of rosuvastatin. Cardiology in Review, 10(5), 303-310.

- Shepherd, J., et al. (2003). Rosuvastatin: a new HMG-CoA reductase inhibitor.

- Sip, S., et al. (2023). STABILITY OF API AS A KEY PARAMETER FOR NEW FORMULATION DEVELOPMENT — A CASE STUDY OF ROSUVASTATIN CALCIUM. Acta Poloniae Pharmaceutica - Drug Research, 80(1), 119-127.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. JP2016044164A - Preservation method improving the stability of rosuvastatin calcium - Google Patents [patents.google.com]

- 4. jpionline.org [jpionline.org]

- 5. researchgate.net [researchgate.net]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. This compound | C22H26FN3O6S | CID 67025025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations | MDPI [mdpi.com]

- 14. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of 5-Oxo Rosuvastatin: A Technical Guide for Drug Development Professionals

Introduction: The Imperative of Metabolite and Impurity Safety Assessment

In the landscape of pharmaceutical development, the comprehensive toxicological evaluation of a drug candidate extends beyond the active pharmaceutical ingredient (API) to encompass its metabolites and significant impurities. 5-Oxo Rosuvastatin, identified as a potential impurity and metabolite of Rosuvastatin, necessitates a thorough safety assessment to ensure its presence does not introduce untoward risks to patients.[1][2][3][4] This guide delineates a proposed preliminary toxicological profile for this compound, structured to provide a robust framework for its safety evaluation. The methodologies and rationale presented herein are grounded in established regulatory guidelines and industry best practices to ensure scientific integrity and trustworthiness.[5][6][7]

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia.[8][9] While it is not extensively metabolized, with approximately 10% of a dose being recovered as metabolites, the characterization of any related substance is critical.[9][10] The parent drug itself has a well-documented safety profile, with known, albeit rare, adverse effects including myopathy, rhabdomyolysis, and hepatic enzyme elevations.[8][11][12][13] This existing knowledge of Rosuvastatin provides a critical foundation for anticipating the potential toxicological liabilities of this compound.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the preliminary toxicological profile of this compound. We will explore a tiered testing strategy, beginning with in vitro assessments of cytotoxicity and genotoxicity, and culminating in recommendations for potential in vivo studies, should the initial findings warrant further investigation.

Metabolic Context and Rationale for Toxicological Evaluation

Rosuvastatin undergoes limited metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP2C9.[8][9] The major identified metabolites are N-desmethyl rosuvastatin and rosuvastatin-5S-lactone.[10][14] this compound is recognized as an impurity of Rosuvastatin.[1][2][3] The structural similarity of this compound to the parent compound necessitates a comprehensive toxicological workup to ascertain its intrinsic reactivity and potential for off-target effects.

The rationale for this proposed toxicological evaluation is rooted in the "Metabolites in Safety Testing" (MIST) guidance, which provides a framework for assessing the safety of drug metabolites.[15] Although this compound is primarily classified as an impurity, the principles of MIST are applicable in guiding its safety assessment.

Proposed Metabolic and Toxicological Pathway

The following diagram illustrates the metabolic context of Rosuvastatin and the proposed tiered toxicological evaluation strategy for this compound.

Caption: Proposed metabolic context and tiered toxicological evaluation of this compound.

Tier 1: In Vitro Toxicity Assessment

The initial phase of the toxicological evaluation focuses on in vitro assays to rapidly assess the potential for cellular and genetic toxicity. These assays are cost-effective, high-throughput, and reduce the reliance on animal testing.[16]

In Vitro Cytotoxicity

The objective of in vitro cytotoxicity testing is to determine the concentration of this compound that induces cell death.[16][17][18] A panel of cell lines should be selected to represent key target organs, with a particular focus on hepatocytes, given the known hepatic effects of Rosuvastatin.[11][13][19]

Recommended Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line.

-

Primary Human Hepatocytes: Provide a more physiologically relevant model.

-

L6 (Rat Skeletal Myoblasts): To assess potential myotoxicity, a known class effect of statins.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[16]

-

Cell Seeding: Plate HepG2, primary human hepatocytes, and L6 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The concentration range should be wide enough to capture a dose-response relationship. Add the diluted compound to the cells and incubate for 24 and 48 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Incubation Time (hours) | This compound IC50 (µM) | Rosuvastatin IC50 (µM) (for comparison) |

| HepG2 | 24 | To be determined | To be determined |

| 48 | To be determined | To be determined | |

| Primary Human Hepatocytes | 24 | To be determined | To be determined |

| 48 | To be determined | To be determined | |

| L6 | 24 | To be determined | To be determined |

| 48 | To be determined | To be determined |

In Vitro Genotoxicity

Genotoxicity assessment is crucial to identify compounds that can cause genetic damage, which may lead to carcinogenesis or heritable diseases.[20] A standard battery of in vitro genotoxicity tests is recommended to evaluate different genotoxic endpoints.[6][21]

Experimental Workflow for In Vitro Genotoxicity Testing

Caption: Workflow for the in vitro genotoxicity assessment of this compound.

Experimental Protocols:

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[15] The assay should be conducted with and without metabolic activation (S9 fraction).

-

Prepare bacterial cultures of the tester strains.

-

Mix the bacterial culture with this compound at various concentrations and, if required, the S9 metabolic activation system.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

-

-

In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Treat the cells with this compound at multiple concentrations, with and without S9 activation.

-

After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells.

-

Score the frequency of micronuclei in binucleated cells using a microscope. A significant increase in micronucleated cells indicates clastogenic or aneugenic potential.

-

Tier 2: In Vivo Acute Toxicity Assessment (Conditional)

Should the in vitro genotoxicity assays yield positive or equivocal results, an in vivo study is warranted to assess the toxic potential in a whole-animal system.[6][21] The choice of in vivo assay will depend on the nature of the in vitro findings.

Recommended In Vivo Study: Rodent Micronucleus Test

This test evaluates chromosomal damage in the bone marrow of rodents.

Experimental Protocol (as per OECD Guideline 474):

-

Animal Selection: Use a suitable rodent species (e.g., mice or rats).

-

Dose Administration: Administer this compound to the animals, typically via oral gavage, at three dose levels. A vehicle control group and a positive control group should be included.

-

Sample Collection: Collect bone marrow at appropriate time points after the final dose.

-

Slide Preparation: Prepare bone marrow smears and stain them to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Microscopic Analysis: Score the frequency of micronucleated PCEs. A significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates in vivo genotoxicity.

Interpretation of Results and Next Steps

The collective data from these preliminary toxicological studies will form the basis for a comprehensive risk assessment of this compound.

-

Negative In Vitro Findings: If both cytotoxicity and genotoxicity assays are negative, it would provide a strong indication of a low toxicological risk for this compound at the levels it is present as an impurity.

-

Positive In Vitro Cytotoxicity: High cytotoxicity would necessitate a careful evaluation of the potential for localized or systemic toxicity, particularly in the liver and muscle.

-

Positive In Vitro Genotoxicity: A positive finding in any of the genotoxicity assays would be a significant safety concern and would trigger further investigation, including in vivo genotoxicity testing and potentially carcinogenicity studies, depending on the intended clinical use and duration of treatment with Rosuvastatin.[22]

Conclusion

This technical guide provides a scientifically rigorous and structured approach to establishing a preliminary toxicological profile for this compound. By adhering to established regulatory guidelines and employing a tiered testing strategy, drug development professionals can effectively evaluate the safety of this impurity and make informed decisions regarding the continued development of Rosuvastatin-containing products. The self-validating nature of this proposed testing cascade ensures a high degree of confidence in the final toxicological assessment.

References

-

OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link][5][7]

-

Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link][6]

-

Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond. ACS Publications - American Chemical Society. [Link][15]

-

International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. ResearchGate. [Link][20]

-

Update on in vitro cytotoxicity assays for drug development. PubMed. [Link][17]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link][16]

-

Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers. PubMed. [Link][14]

-

Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. PMC - NIH. [Link][9]

-

A Standard Battery for Genotoxicity Testing of Pharmaceuticals. European Medicines Agency (EMA). [Link][21]

-

Liver toxicity of rosuvastatin therapy. PMC - NIH. [Link][11]

-

Non-clinical safety evaluation of a novel pharmaceutical salt, rosuvastatin ethanolamine, in Wistar rats. PMC - NIH. [Link][19]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | TRC-O862000-100MG | LGC Standards [lgcstandards.com]

- 4. This compound | CAS# 1422619-13-3 | C₂₂H₂₆FN₃O₆S [symteraanalytics.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. fda.gov [fda.gov]

- 7. oecd.org [oecd.org]

- 8. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Liver toxicity of rosuvastatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Rosuvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. kosheeka.com [kosheeka.com]

- 17. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 19. Non-clinical safety evaluation of a novel pharmaceutical salt, rosuvastatin ethanolamine, in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ema.europa.eu [ema.europa.eu]

- 22. accessdata.fda.gov [accessdata.fda.gov]

chemical properties and stability of 5-Oxo Rosuvastatin

An In-Depth Technical Guide to the Chemical Properties and Stability of 5-Oxo Rosuvastatin

Abstract

This compound, a critical impurity and degradation product of Rosuvastatin, presents significant challenges in pharmaceutical development and quality control. Its formation, primarily through oxidation, necessitates a thorough understanding of its chemical properties and stability profile to ensure the safety and efficacy of Rosuvastatin drug products. This guide provides a comprehensive technical overview of this compound, synthesizing data on its physicochemical characteristics, degradation pathways, and analytical quantification. We delve into the causality behind its formation under various stress conditions and present validated experimental protocols for its study, offering field-proven insights for professionals in drug development and research.

Introduction: The Significance of this compound

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, widely prescribed to manage hypercholesterolemia.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount, and controlling impurities is a central tenet of drug development. This compound (also known as Rosuvastatin EP Impurity C) is a prominent process-related impurity and oxidative degradation product of Rosuvastatin.[3][4] Its presence in the final drug product must be strictly monitored and controlled as per regulatory guidelines. Understanding the conditions that lead to its formation is crucial for developing stable formulations and robust manufacturing processes. This guide serves as a foundational resource for scientists tasked with characterizing, quantifying, and mitigating this critical impurity.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for the development of analytical methods and for predicting its behavior in various formulations. Key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid | [5] |

| Synonyms | 5-Oxorosuvastatin, Rosuvastatin EP Impurity C | [3][6] |

| CAS Number | 1422619-13-3 | [3][5][6] |

| Molecular Formula | C22H26FN3O6S | [3][5][6] |

| Molecular Weight | 479.52 g/mol | [3][6] |

| Appearance | Light Yellow to Dark Beige Solid | [3] |

| Storage | Recommended at -20°C for long-term stability | [6] |

| Solubility | Soluble in Methanol, DMSO | [7] |

The structure of this compound features a ketone group at the C5 position of the heptenoic acid side chain, distinguishing it from the parent Rosuvastatin molecule which has a hydroxyl group at this position.

Caption: Chemical structure of this compound.

Stability Profile and Degradation Pathways

This compound is primarily an oxidative degradation product of Rosuvastatin.[4] Forced degradation studies, a cornerstone of drug development as mandated by ICH guidelines, reveal the susceptibility of a drug substance to various environmental factors.

Rosuvastatin itself is known to be unstable under acidic, oxidative, and photolytic conditions, while showing relative stability in neutral and basic media.[8][9] The formation of this compound is a key outcome of these stress tests, particularly under oxidative and certain acidic conditions.

Causality of Degradation:

-

Oxidative Stress: The secondary alcohol at the C5 position of the Rosuvastatin side chain is susceptible to oxidation, yielding the corresponding ketone, this compound. This is a common degradation pathway for statins with this structural feature. The use of oxidizing agents like hydrogen peroxide (H2O2) in forced degradation studies consistently generates this impurity.[9][10] A Japanese patent further corroborates this by demonstrating that storing Rosuvastatin Calcium under oxygen-excluded conditions suppresses the formation of the "5-keto body".[11]

-

Acidic Hydrolysis: Under strong acidic conditions, Rosuvastatin undergoes significant degradation.[9][12] While lactonization is a major pathway, the formation of this compound and its anti-isomer can also occur.[4][13]

-

Photolytic Stress: Exposure to light is another critical stress factor. Photodegradation of Rosuvastatin can lead to a complex mixture of products, including diastereomeric cyclized products and potentially the 5-Oxo impurity.[8][9][14]

-

Thermal and Humidity Stress: Rosuvastatin shows greater stability under thermal and humidity stress compared to other conditions, though some degradation can occur over extended periods at high temperatures.[10][15]

Caption: Degradation pathways of Rosuvastatin leading to this compound.

Analytical Methodologies for Quantification

The accurate detection and quantification of this compound are critical for quality control. Stability-indicating analytical methods are required to separate the main compound from all potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the most prevalent technique.[16][17]

-

Detection: UV detection is commonly used, with a wavelength maximum around 242 nm.[8]

-

Column: Reversed-phase columns, such as a C18, provide effective separation.[8]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) run in an isocratic or gradient mode.[8][18]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For structural confirmation and higher sensitivity, LC-MS is invaluable. It allows for the characterization of degradation products by analyzing their fragmentation patterns.[8] Studies have identified degradation products with molecular masses corresponding to this compound (m/z 479) under various stress conditions.[8]

Experimental Protocol: Forced Degradation Study

This section outlines a representative protocol for a forced degradation study designed to investigate the formation of this compound from Rosuvastatin Calcium.

Objective: To assess the stability of Rosuvastatin Calcium under various stress conditions as per ICH guidelines and to identify the conditions under which this compound is formed.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Rosuvastatin Calcium (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the mixture at 60°C for 2 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at 60°C for 2 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 80°C in a hot air oven for 10 days.[15]

-

Photolytic Degradation: Expose the solid drug substance and a solution to photolytic conditions of 1.2 million lux hours and 200 watt hours/square meter in a photostability chamber.[15]

-

-

Sample Neutralization and Dilution: After the specified time, cool the acid and base-stressed samples to room temperature and neutralize them. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

-

Chromatographic Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method.

-

Use a reference standard of this compound to confirm the identity of the degradation peak by comparing retention times and, if available, by spiking the sample.

-

-

Peak Purity and Mass Balance:

Caption: Experimental workflow for a forced degradation study.

Synthesis and Characterization

For use as a reference standard in analytical methods, pure this compound is required. Its synthesis is typically achieved through the controlled oxidation of a suitable Rosuvastatin intermediate or Rosuvastatin itself. One reported method involves the oxidation of a deprotected Rosuvastatin precursor using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[19] The resulting compound's structure is then confirmed using spectroscopic techniques such as ¹H-NMR and Mass Spectrometry (MS).[19]

Conclusion

This compound is a chemically significant impurity whose formation is intrinsically linked to the oxidative stability of the Rosuvastatin molecule. Its control is a critical aspect of ensuring drug product quality and patient safety. The primary pathway to its formation is the oxidation of the C5-hydroxyl group, a reaction that can be induced by chemical oxidants, acidic conditions, and photolytic exposure. Drug development professionals must employ robust, validated, stability-indicating analytical methods to monitor its levels. By understanding the chemical properties and degradation triggers detailed in this guide, researchers can proactively design stable formulations, optimize manufacturing processes, and establish meaningful control strategies to minimize the presence of this impurity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67025025, this compound. [Online] Available at: [Link]

-

Allmpus. Rosuvastatin 5-Oxo Acid Methyl Ester and 5-Oxo-Rosuvastatin Acid Methyl Ester Manufacturer in Mumbai. [Online] Available at: [Link]

-

Ghanem, R., et al. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Semantic Scholar. [Online] Available at: [Link]

-

Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. ResearchGate. [Online] Available at: [Link]

-

Barboza, F. M., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. ResearchGate. [Online] Available at: [Link]

-

Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers. [Online] Available at: [Link]

-

Li, X., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal. [Online] Available at: [Link]

-

Islam, M., et al. (2018). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Semantic Scholar. [Online] Available at: [Link]

-

PharmGKB. Rosuvastatin Pathway, Pharmacokinetics. [Online] Available at: [Link]

-

Kumar, A., et al. (2018). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. ResearchGate. [Online] Available at: [Link]

- Google Patents. IL175511A - Rosuvastatin degradation products.

-

McTaggart, F. (2003). Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. PMC. [Online] Available at: [Link]

-

Barboza, F. M., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository. [Online] Available at: [Link]

-

Kumar, A., et al. (2022). Structural Characterization of Rosuvastatin and Teneligliptin Degradants Produced by Photoalkali and Photoacid: In Silico Toxic. Indian Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

-

Khedr, A., et al. (2013). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods. [Online] Available at: [Link]

-

Mehta, T. N., et al. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace. [Online] Available at: [Link]

-

Mehta, T. N., et al. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. PubMed. [Online] Available at: [Link]

- Google Patents. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates.

-

Barboza, F. M., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. PubMed. [Online] Available at: [Link]

-

Der Pharma Chemica. (2011). Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. [Online] Available at: [Link]

-

AstraZeneca. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin). [Online] Available at: [Link]

-

Sahu, R., et al. (2014). Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation. International Journal of ChemTech Research. [Online] Available at: [Link]

- Google Patents. JP2016044164A - Preservation method improving the stability of rosuvastatin calcium.

-

Ghimire, S., et al. (2023). Rosuvastatin. StatPearls. [Online] Available at: [Link]

-

Khan, G., et al. (2012). Pharmacokinetic Interactions of Rosuvastatin: A Review. SciSpace. [Online] Available at: [Link]

-

ResearchGate. Suggested scheme for the acid degradation of rosuvastatin calcium. [Online] Available at: [Link]

-

Researcher.Life. How does rosuvastatin function in the body? [Online] Available at: [Link]

-

Kamel, B., et al. (2021). Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults. PubMed. [Online] Available at: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C22H26FN3O6S | CID 67025025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | TRC-O862000-100MG | LGC Standards [lgcstandards.com]

- 7. allmpus.com [allmpus.com]

- 8. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. JP2016044164A - Preservation method improving the stability of rosuvastatin calcium - Google Patents [patents.google.com]

- 12. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. IL175511A - Rosuvastatin degradation products - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsonline.com [ijpsonline.com]

- 19. Synthesis of the Related Substances of Rosuvastatin [journal11.magtechjournal.com]

5-Oxo Rosuvastatin: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Key Rosuvastatin Impurity: Identification, Synthesis, and Analytical Quantification

Introduction

5-Oxo Rosuvastatin, recognized as a significant impurity and degradation product of Rosuvastatin, plays a critical role in the quality control and stability testing of this widely prescribed statin. Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is used to treat hypercholesterolemia and prevent cardiovascular disease.[1] The presence of impurities such as this compound, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of its chemical properties, formation, and analytical determination is paramount for researchers, scientists, and drug development professionals in the pharmaceutical industry. This guide provides a detailed technical overview of this compound, from its fundamental chemical identity to practical methodologies for its synthesis and analysis.

Chemical Identity and Molecular Structure

This compound is identified by the CAS Number 1422619-13-3 .[2][3][4] It is also known by several synonyms, including (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid and is designated as Rosuvastatin Impurity C in the European Pharmacopoeia (EP).[4]

The molecular structure of this compound is characterized by the oxidation of the C5 hydroxyl group of the heptenoic acid side chain of Rosuvastatin to a ketone. This structural modification is a key transformation observed during the degradation of the parent drug.

Molecular Diagram

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, analysis, and understanding its behavior in various matrices.

| Property | Value | Source(s) |

| CAS Number | 1422619-13-3 | [2][4] |

| Molecular Formula | C₂₂H₂₆FN₃O₆S | [2] |

| Molecular Weight | 479.52 g/mol | [2] |

| IUPAC Name | (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid | [4] |

| Appearance | Light Yellow to Dark Beige Solid | |

| Synonyms | Rosuvastatin Impurity C (EP), 5-Oxorosuvastatin | [4] |

Formation and Synthesis

This compound is primarily formed through the oxidation of Rosuvastatin. This can occur during the manufacturing process or as a degradation product upon storage, particularly under stress conditions such as exposure to acid and oxidizing agents.[5][6] Understanding the synthetic pathway is crucial for producing this compound as a reference standard for analytical purposes.

Synthetic Pathway Overview

A plausible synthetic route to this compound involves the selective oxidation of the C5-hydroxyl group of a suitable Rosuvastatin intermediate. One reported method utilizes 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent.[7]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound based on the oxidation of a Rosuvastatin intermediate.[7]

Materials:

-

Rosuvastatin intermediate (e.g., t-butyl ester)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Oxidation:

-

Dissolve the Rosuvastatin intermediate in dichloromethane.

-

Add a solution of DDQ in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC or HPLC).

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 5-oxo intermediate.

-

-

Purification of the Intermediate:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Deprotection:

-

Dissolve the purified 5-oxo intermediate in dichloromethane.

-

Add trifluoroacetic acid and stir at room temperature.

-

Monitor the reaction for the cleavage of the protecting group.

-

Upon completion, remove the solvent and TFA under reduced pressure to yield the final product, this compound.

-

Analytical Characterization and Quantification

Accurate and precise analytical methods are essential for the detection and quantification of this compound in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is required to separate this compound from the parent drug and other potential impurities. The following is a typical set of chromatographic conditions that can be adapted for this purpose.[8][9][10]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 4.5) and an organic modifier (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 248 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Sample Preparation:

-

Accurately weigh and dissolve the Rosuvastatin sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Filter the solution through a 0.45 µm filter before injection.

Validation of the Analytical Method:

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies where Rosuvastatin is exposed to acid, base, oxidative, thermal, and photolytic stress to generate potential degradation products.[5][6]

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the presence of the ketone group and the stereochemistry of the molecule.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[11]

Conclusion

This compound is a critical impurity that requires careful monitoring and control in the production of Rosuvastatin. This technical guide has provided a comprehensive overview of its chemical identity, synthesis, and analytical characterization. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical field, enabling them to ensure the quality, safety, and efficacy of Rosuvastatin-containing medicines. A thorough understanding of such impurities is fundamental to robust drug development and manufacturing in a stringent regulatory environment.

References

- Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Der Pharma Chemica.

- FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2023-09-01.

- Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions.

- 5-Oxo Rosuvast

- Mehta TN, Patel AK, Kulkarni GM, Suubbaiah G. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method.

- Mehta T, Patel A, Kulkarni G, Subbaiah G.

- Oxidation of rosuvastatin with chloramine-T in basic medium. 2024-09-02.

- 5-Oxo Rosuvast

- DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVAST

- Reference standard for characterization of rosuvastatin.

- A New Improved RP-HPLC Method for Assay of Rosuvast

- Process for preparation of rosuvastatin.

- 5-Oxo Rosuvast

- PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. WJPMR. 2017-08-03.

- NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDI

- Process for the preparation of rosuvastatin.

- A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formul

- A new validated RP-HPLC method for determination of Rosuvastatin calcium in bulk and pharmaceutical dosage form.

- Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal. 2020;55(12):985-989.

- 5-Oxo Rosuvast

- A New Improved RP-HPLC Method for Assay of Rosuvast

- VALIDATED RP-HPLC METHOD FOR DETERMINATION OF ROSUVASTATIN CALCIUM IN BULK AND PHARMACEUTICAL FORMULATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2015-07-01.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS# 1422619-13-3 | C₂₂H₂₆FN₃O₆S [symteraanalytics.com]

- 5. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis of the Related Substances of Rosuvastatin [journal11.magtechjournal.com]

- 8. ijrrr.com [ijrrr.com]

- 9. researchgate.net [researchgate.net]

- 10. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]

Introduction: The Imperative of Purity in Rosuvastatin